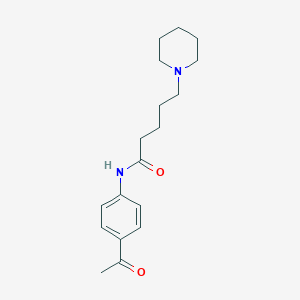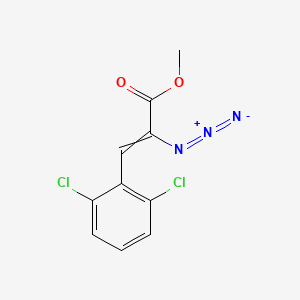
7-Methoxyhept-5-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyhept-5-yn-3-ol is an organic compound characterized by a seven-carbon chain with a methoxy group at the seventh position, a triple bond between the fifth and sixth carbons, and a hydroxyl group at the third position. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyhept-5-yn-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable alkyne precursor, such as 1-heptyne.
Hydroxylation: The hydroxyl group is introduced via hydroboration-oxidation. This involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products:
Oxidation: Formation of 7-methoxyhept-5-yn-3-one or 7-methoxyhept-5-ynoic acid.
Reduction: Formation of 7-methoxyhept-5-en-3-ol or 7-methoxyheptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxyhept-5-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methoxyhept-5-yn-3-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the methoxy and hydroxyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
7-Methoxyhept-5-en-3-ol: Similar structure but with a double bond instead of a triple bond.
7-Methoxyheptane: Lacks the triple bond and hydroxyl group.
7-Hydroxyhept-5-yn-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness: 7-Methoxyhept-5-yn-3-ol is unique due to the presence of both a methoxy group and a hydroxyl group along with a triple bond. This combination of functional groups imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
90933-95-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7-methoxyhept-5-yn-3-ol |
InChI |
InChI=1S/C8H14O2/c1-3-8(9)6-4-5-7-10-2/h8-9H,3,6-7H2,1-2H3 |
InChI Key |
LVAZEEHPSKHYEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC#CCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


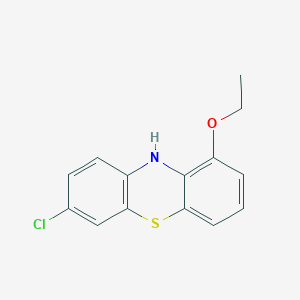
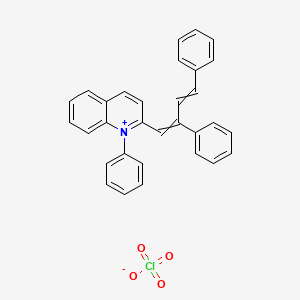

![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)
![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)
![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
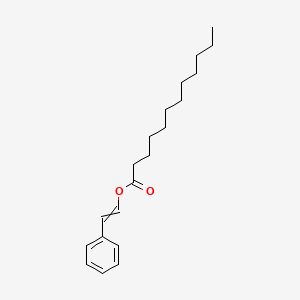
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)
